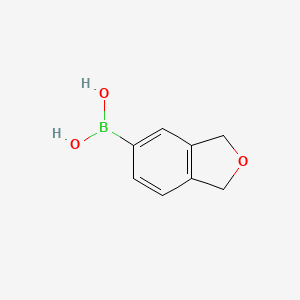

(1,3-Dihydroisobenzofuran-5-yl)boronic acid

Description

(1,3-Dihydroisobenzofuran-5-yl)boronic acid is a boronic acid derivative featuring a bicyclic 1,3-dihydroisobenzofuran scaffold with a boronic acid group (-B(OH)₂) at the 5-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable boronates under mild conditions .

Properties

Molecular Formula |

C8H9BO3 |

|---|---|

Molecular Weight |

163.97 g/mol |

IUPAC Name |

1,3-dihydro-2-benzofuran-5-ylboronic acid |

InChI |

InChI=1S/C8H9BO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3,10-11H,4-5H2 |

InChI Key |

JHPWSRNJPLJVJO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(COC2)C=C1)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (1,3-Dihydroisobenzofuran-5-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the production of boronic acids often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions: (1,3-Dihydroisobenzofuran-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(1,3-Dihydroisobenzofuran-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1,3-Dihydroisobenzofuran-5-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Physicochemical Properties

Key properties include:

- pKa : Boronic acids generally exhibit pKa values between 8–10, but fused heterocycles like 1,3-dihydroisobenzofuran may lower acidity due to electron-withdrawing effects, enhancing stability in physiological environments .

- Binding Affinity : The rigid bicyclic structure may improve diol-binding selectivity compared to flexible analogs, making it suitable for saccharide sensing or drug delivery .

Comparison with Similar Compounds

Table 1: Key Comparisons of (1,3-Dihydroisobenzofuran-5-yl)boronic Acid and Analogs

*Estimated pKa ranges based on structural analogs .

Key Differentiators:

Substitution Effects : Meta-substituted analogs (e.g., 4-nitrophenyl boronic acid) exhibit superior enzyme inhibition over ortho-substituted derivatives , suggesting positional sensitivity.

Biological Performance : While less cytotoxic than polycyclic analogs (e.g., phenanthren-9-yl boronic acid), its fused oxygen heterocycle may reduce off-target effects in therapeutic applications .

Synthetic Utility : The compound’s stability under Suzuki conditions outperforms alkylboronic acids, which are prone to protodeboronation .

Biological Activity

(1,3-Dihydroisobenzofuran-5-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and various biological evaluations.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of corresponding boronic acids with isobenzofuran derivatives. The structural features of this compound allow it to interact with various biological targets, making it a versatile candidate for further research.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can influence enzyme activity and cellular processes. The mechanism of action for this compound likely involves interactions with specific enzymes or receptors, leading to altered biological responses.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have shown that boronic acids exhibit significant anticancer properties. For instance, this compound demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated an IC50 value that suggests a potent inhibitory effect on tumor growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| HeLa | 25.00 ± 1.00 |

| A549 | 22.50 ± 0.75 |

Antibacterial Activity

The antibacterial properties of this compound were evaluated against several strains of bacteria. It was found to be effective against Escherichia coli at concentrations as low as 6.50 mg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| E. coli | 6.50 |

| Staphylococcus aureus | 8.00 |

Antioxidant Activity

This compound exhibited strong antioxidant activity in various assays:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 0.14 ± 0.01 |

| ABTS Radical Scavenging | 0.11 ± 0.01 |

| CUPRAC Assay | 1.73 ± 0.16 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant apoptosis and reduced cell viability.

- Infection Control : In vivo studies showed that formulations containing this boronic acid could effectively reduce bacterial load in infected tissue models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.